molecular formula C42H26N4O2 B13778417 2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile

2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile

Cat. No.: B13778417
M. Wt: 618.7 g/mol
InChI Key: RFNAMWLOBSAVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

26PXZINN is a thermally activated delayed fluorescent (TADF) emitter, which is a derivative of isonicotinonitrile substituted with phenoxazine. This compound has gained significant attention due to its high photoluminescent quantum yields and efficiency in organic light-emitting devices (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

26PXZINN is synthesized through the substitution of isonicotinonitrile with phenoxazine. The reaction typically involves the use of organometallic reagents such as organozinc compounds, which are prepared using air-free techniques due to their pyrophoric nature . The reaction conditions often require inert atmospheres, such as nitrogen or helium, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 26PXZINN involves scaling up the synthetic routes used in laboratory settings. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product. The process also involves purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

26PXZINN undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 26PXZINN can lead to the formation of oxides, while reduction can result in the formation of reduced derivatives.

Scientific Research Applications

26PXZINN has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 26PXZINN involves the conversion of electrical energy into light through the process of thermally activated delayed fluorescence. This process involves the generation of molecular excitons in a singlet-to-triplet ratio of 1:3. The compound’s unique structure allows for efficient conversion of triplet excitons into singlet excitons, resulting in high photoluminescent quantum yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

26PXZINN stands out due to its high power efficiency and low turn-on voltage, making it one of the best TADF emitters for OLEDs to date . Its unique structure allows for efficient intramolecular charge transfer, contributing to its high performance in various applications.

Properties

Molecular Formula

C42H26N4O2

Molecular Weight

618.7 g/mol

IUPAC Name

2,6-bis(4-phenoxazin-10-ylphenyl)pyridine-4-carbonitrile

InChI

InChI=1S/C42H26N4O2/c43-27-28-25-33(29-17-21-31(22-18-29)45-35-9-1-5-13-39(35)47-40-14-6-2-10-36(40)45)44-34(26-28)30-19-23-32(24-20-30)46-37-11-3-7-15-41(37)48-42-16-8-4-12-38(42)46/h1-26H

InChI Key

RFNAMWLOBSAVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC(=CC(=N5)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.